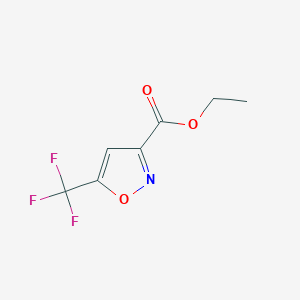

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO3/c1-2-13-6(12)4-3-5(14-11-4)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSIAEREMKEHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239272 | |

| Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625120-13-0 | |

| Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625120-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(trifluoromethyl)-3-isoxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate synthesis mechanism

An In-depth Technical Guide to the Synthesis Mechanism of Ethyl 5-(Trifluoromethyl)isoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Trifluoromethylated Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous commercially available drugs.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a cornerstone of modern drug design. The incorporation of a trifluoromethyl (CF₃) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated isoxazoles particularly valuable building blocks in the development of novel therapeutics and agrochemicals.[3][4]

This guide provides an in-depth exploration of the core synthesis mechanism for a key member of this class: this compound. We will dissect the causal chemistry behind the synthetic choices, present a field-proven protocol, and offer insights into process optimization, grounding all claims in authoritative references.

Part 1: The Core Synthesis Engine - [3+2] Cycloaddition

The most robust and widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, also known as the Huisgen cycloaddition.[2][5] This reaction is a powerful tool for forming five-membered heterocycles with high regioselectivity and stereoselectivity.[5][6]

The reaction involves the concerted combination of two key components:

-

A 1,3-Dipole : An organic molecule with a delocalized system of 4 π-electrons over three atoms. For isoxazole synthesis, the quintessential 1,3-dipole is a nitrile oxide .[2][7]

-

A Dipolarophile : A molecule containing a π-bond, typically an alkene or an alkyne, which reacts with the 1,3-dipole.[5]

In the synthesis of this compound, the specific reactants are:

-

1,3-Dipole : The nitrile oxide derived from ethyl chlorooximidoacetate.

-

Dipolarophile : Ethyl 4,4,4-trifluoro-2-butynoate, an alkyne bearing the required trifluoromethyl group.[8][9]

The mechanism is a pericyclic [3+2] cycloaddition, where the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other overlap in a concerted fashion to form two new sigma bonds, thereby closing the five-membered ring.[2][5]

Mechanistic Rationale: Regioselectivity

The predictable regiochemistry of this cycloaddition is a key advantage. The trifluoromethyl group reliably positions itself at the 5-position of the isoxazole ring, while the ethyl carboxylate group is found at the 3-position. This outcome is governed by both steric and electronic factors. The electron-withdrawing nature of the trifluoromethyl group on the alkyne and the electronic distribution in the nitrile oxide direct the cycloaddition to proceed in a specific orientation, minimizing steric hindrance and maximizing favorable orbital interactions.

Caption: Overall Synthesis Pathway.

Part 2: The Unstable Intermediate - In Situ Nitrile Oxide Generation

Nitrile oxides are highly reactive and prone to dimerization into furoxans, which reduces the yield of the desired isoxazole.[10] To circumvent this, they are almost always generated in situ and trapped immediately by the dipolarophile present in the reaction mixture.

A reliable method for generating the required nitrile oxide is the base-mediated dehydrohalogenation of a hydroximoyl halide, such as ethyl 2-chloro-2-(hydroxyimino)acetate. A non-nucleophilic organic base like triethylamine (Et₃N) is typically used to abstract a proton, leading to the elimination of HCl and the formation of the transient nitrile oxide dipole.

Caption: In Situ Generation of the Nitrile Oxide.

Part 3: Field-Proven Experimental Protocol

This protocol provides a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.

Reagent and Materials Summary

| Reagent/Material | Molar Equiv. | Purpose | Key Considerations |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 1.0 | Nitrile Oxide Precursor | Moisture sensitive; handle under inert atmosphere. |

| Ethyl 4,4,4-trifluoro-2-butynoate | 1.1 | Dipolarophile | The slight excess ensures complete trapping of the nitrile oxide. |

| Triethylamine (Et₃N) | 1.2 | Base | Anhydrous grade is crucial. Added slowly to control the exothermic reaction. |

| Tetrahydrofuran (THF) | - | Solvent | Anhydrous grade required to prevent hydrolysis of reactants. |

| Saturated NH₄Cl (aq) | - | Quenching Agent | Neutralizes excess base and protonates any remaining anions. |

| Ethyl Acetate | - | Extraction Solvent | For product extraction from the aqueous phase. |

| Brine | - | Washing Agent | Removes residual water from the organic phase. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent | Removes all traces of water before solvent evaporation. |

| Silica Gel | - | Stationary Phase | For purification by column chromatography. |

Step-by-Step Methodology

-

Reaction Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Initial Charge : The flask is charged with ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) and ethyl 4,4,4-trifluoro-2-butynoate (1.1 eq) dissolved in anhydrous THF. The solution is cooled to 0 °C in an ice bath.

-

Nitrile Oxide Generation & Cycloaddition : A solution of triethylamine (1.2 eq) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the rate of nitrile oxide formation and prevent its dimerization.[10]

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up : The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel.

-

Extraction : The product is extracted into ethyl acetate (3x volumes). The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration : The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification : The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Part 4: Product Characterization & Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Data | Expected Result |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| ¹H NMR | δ ~7.0-7.2 (s, 1H, isoxazole H-4), δ ~4.4 (q, 2H, OCH₂CH₃), δ ~1.4 (t, 3H, OCH₂CH₃). |

| ¹³C NMR | Signals corresponding to ester carbonyl, isoxazole ring carbons, CF₃, and ethyl group carbons. |

| ¹⁹F NMR | A singlet around δ -60 to -70 ppm, characteristic of the CF₃ group. |

| Mass Spec (HRMS) | Calculated m/z for C₇H₆F₃NO₃ should match the experimental value. |

Part 5: Troubleshooting and Optimization

-

Issue: Low Yield / Furoxan Formation : If a significant amount of the furoxan dimer is observed, it indicates that the nitrile oxide is not being trapped efficiently.

-

Solution : Ensure the dipolarophile is present in slight excess. Verify the slow, controlled addition of the base at low temperature to maintain a low instantaneous concentration of the nitrile oxide.[10]

-

-

Issue: Incomplete Reaction : If starting material remains after the standard reaction time.

-

Solution : Confirm the quality and dryness of the reagents and solvent. A slightly elevated temperature (e.g., 40 °C) after the initial addition may drive the reaction to completion, but this can also increase side product formation.

-

-

Issue: Regioisomeric Impurity : The formation of the undesired regioisomer (ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate).

-

Solution : While this specific reaction is highly regioselective, solvent polarity can sometimes influence the outcome of 1,3-dipolar cycloadditions. Running small-scale trials in different solvents (e.g., toluene, dichloromethane) could be explored for optimization, though THF is generally reliable.

-

Conclusion

The synthesis of this compound is a prime example of the power and elegance of 1,3-dipolar cycloaddition chemistry. By understanding the core mechanism, the rationale for the in situ generation of the nitrile oxide intermediate, and the key parameters of the experimental protocol, researchers can reliably access this valuable building block. The insights provided in this guide are intended to empower scientists in drug discovery and chemical development to confidently employ this methodology and troubleshoot challenges, ultimately accelerating their research programs.

References

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link]

-

Poh, J.-S., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Organic & Biomolecular Chemistry, 14, 5983–5991. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of ethyl 5-aryl-5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylates, exhibiting plant growth-regulating properties. Available at: [Link]

-

Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]

-

Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34225-34255. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Available at: [Link]

-

Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

-

ACS Publications. (2018). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry. Available at: [Link]

-

Nano Biomedicine and Engineering. (2022). Construction of Isoxazole ring: An Overview. Available at: [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-butynoate. Available at: [Link]

-

ACS Publications. (2010). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isoxazole synthesis [organic-chemistry.org]

- 8. Ethyl 4,4,4-trifluoro-2-butynoate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. Ethyl 4,4,4-trifluoro-2-butynoate 97 79424-03-6 [sigmaaldrich.com]

- 10. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Isoxazole Scaffold: Navigating the Reactivity of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

[1]

Executive Summary & Electronic Architecture

This compound represents a "push-pull" deficient heteroaromatic system. Unlike electron-rich isoxazoles (e.g., 3,5-dimethylisoxazole), this scaffold is highly electrophilic due to the synergistic electron-withdrawing effects of the 5-trifluoromethyl group and the 3-ethoxycarbonyl group.

Electronic Profile

-

The C5-Position (

Effect): The trifluoromethyl group exerts a powerful inductive effect ( -

The C3-Position (Ester Effect): The ester provides a handle for classical carbonyl chemistry but also contributes to the overall electron deficiency of the

-system. -

The C4-Position (The "Silent" Acid): Flanked by two electron-withdrawing groups (EWGs), the proton at C4 is significantly more acidic (

estimated ~20-23 in DMSO) than in non-fluorinated analogues, enabling regioselective metallation.

Reactivity Hierarchy:

-

Peripheral Functionalization: Ester hydrolysis/amidation (Kinetic control).

-

C-H Activation: C4-Lithiation/Halogenation (Thermodynamic/Kinetic control at low temp).

-

Ring Transformation: Reductive cleavage or nucleophilic recyclization (Thermodynamic sink).

Core Reactivity Modes

Mode A: Peripheral Functionalization (Preserving the Ring)

The most common utility of this scaffold is as a building block where the isoxazole ring serves as a stable bioisostere for amide or ester linkages.

-

Ester Hydrolysis: Standard saponification (LiOH/THF/H2O) yields the carboxylic acid. Caution: Harsh basic conditions (e.g., NaOH, reflux) can trigger decarboxylation or ring degradation due to the electron-deficient nature of the ring.

-

Amidation: Direct aminolysis of the ester is sluggish. Conversion to the acid chloride (using

) or Weinreb amide is preferred to couple with amines.

Mode B: C4-Functionalization (The Acidic Center)

The C4 proton is the "soft spot" for functionalizing the core without destroying it.

-

Lithiation: Treatment with non-nucleophilic bases (e.g., LDA, LiTMP) at -78°C generates the C4-lithio species.

-

Critical Parameter: Temperature control is vital. Above -60°C, the lithiated species may undergo fragmentation (ring opening) to form ketenimines.

-

Electrophiles:[1] The lithio-species reacts readily with alkyl halides, halogens (

, NBS), or aldehydes.

-

Mode C: Ring Transformations (The "Hidden" Chemistry)

Under reductive conditions or with strong binucleophiles, the isoxazole ring acts as a masked 1,3-dicarbonyl equivalent.

-

Reductive Ring Opening (Hydrogenation): Catalytic hydrogenation (

, Pd/C) cleaves the weak N-O bond. -

Recyclization (The Boulton-Katritzky Rearrangement Space): Reaction with hydrazine does not simply form the hydrazide. It often triggers a nucleophilic attack at C5 (or C3), followed by ring opening and recyclization to form 3-(trifluoromethyl)pyrazol-5-ols .

Visualizing the Reaction Pathways

The following diagram maps the divergent synthetic pathways available to this scaffold.

Figure 1: Divergent reactivity pathways. Blue nodes indicate ring-retention; Red nodes indicate ring-transformation.

Experimental Protocols

Protocol 1: Regioselective C4-Iodination (Ring Retention)

Use Case: Creating a handle for Suzuki/Sonogashira coupling.

-

Preparation: Flame-dry a 50 mL round-bottom flask under Argon.

-

Solvent System: Add This compound (1.0 eq) in anhydrous THF (0.2 M).

-

Deprotonation: Cool to -78°C (Acetone/Dry Ice bath). Add LDA (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise over 10 minutes.

-

Note: The solution typically turns yellow/orange, indicating the formation of the heteroaryl anion.

-

-

Quench: Stir for 30 minutes at -78°C. Add a solution of

(1.2 eq) in THF dropwise. -

Workup: Allow to warm to 0°C. Quench with sat.

(aq) to remove excess iodine. Extract with EtOAc.[5] -

Yield: Expect 75-85% yield of the 4-iodo derivative.

Protocol 2: Reductive Ring Opening to Enaminones

Use Case: Synthesis of fluorinated building blocks for pyrimidines or pyridines.

-

Setup: Charge a hydrogenation vessel with the isoxazole substrate (1.0 eq) in Methanol (0.1 M).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Purge with

gas. Stir under 1 atm-

Monitoring: TLC will show the disappearance of the UV-active isoxazole and the appearance of a more polar, often fluorescent spot (enaminone).

-

-

Purification: Filter through a Celite pad to remove Pd. Concentrate the filtrate.

-

Result: The product is typically Ethyl (Z)-2-amino-4,4,4-trifluoro-3-butenoate (stabilized by intramolecular H-bonding).

Quantitative Data Summary

| Reaction Type | Reagent | Target Site | Outcome | Typical Yield |

| Hydrolysis | LiOH (aq), THF | Ester (C3) | Carboxylic Acid | >90% |

| Metallation | LDA, -78°C | Ring C4-H | C4-Lithio species | N/A (Intermediate) |

| Hydrogenation | H2, Pd/C | N-O Bond | 80-95% | |

| Recyclization | Hydrazine | Ring Core | Pyrazole | 60-80% |

| Substitution | NaOMe | C5 ( | Not Observed | <5% (Stable |

References

-

Synthesis of 5-(trifluoromethyl)isoxazoles: Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Source: National Institutes of Health (PMC). URL:[Link]

-

Hydrogenation of Isoxazole Esters: Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester (Hydrogenation Case Study). Source: MDPI (Molbank). URL:[Link]

-

Acid-Switchable Synthesis: Title: Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3.[7] Source: National Institutes of Health (PMC). URL:[Link]

-

Lithiation of Isoxazole Carboxylates: Title: An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate. Source: ResearchGate.[8][9][10] URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Cycloaddition reactions for synthesizing trifluoromethylisoxazoles

An In-depth Technical Guide to Cycloaddition Reactions for Synthesizing Trifluoromethylisoxazoles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering profound enhancements to a molecule's metabolic stability, lipophilicity, and target binding affinity. Among these scaffolds, the isoxazole ring system stands out as a privileged pharmacophore. This guide provides an in-depth exploration of the primary synthetic strategies for accessing trifluoromethylisoxazoles, with a core focus on the versatile and highly efficient [3+2] cycloaddition reactions. We will dissect the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction outcomes, thereby equipping researchers with the knowledge to strategically design and execute the synthesis of these valuable compounds.

The Strategic Importance of Trifluoromethylisoxazoles in Drug Discovery

The trifluoromethyl group is a bioisostere for several chemical moieties, including the chlorine atom, and its introduction into drug candidates has been repeatedly shown to improve pharmacokinetic profiles and binding selectivity.[1] When combined with the isoxazole core, a five-membered heterocycle with a versatile array of biological activities (including antimicrobial, anti-inflammatory, and anticancer properties), the resulting trifluoromethylisoxazole framework becomes a highly sought-after target in drug development programs.[2][3] However, the synthesis of these compounds, particularly with specific regiochemistry, can be challenging, necessitating robust and predictable synthetic methodologies.[4]

The Workhorse of Synthesis: [3+2] Cycloaddition Reactions

The most powerful and widely employed method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition, a type of [3+2] cycloaddition. This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocycle.[5] For the synthesis of trifluoromethylisoxazoles, this strategy primarily utilizes a trifluoromethyl-containing 1,3-dipole.

Mechanism of 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The regioselectivity of the reaction—that is, which atoms of the dipole and dipolarophile connect—is governed by the electronic properties of the reactants and can be predicted using Frontier Molecular Orbital (FMO) theory.[5] The reaction's efficiency and selectivity can be influenced by factors such as solvent, temperature, and, in some cases, the presence of a catalyst.

Diagram 1: General Mechanism of [3+2] Cycloaddition for Isoxazole Synthesis

Caption: A generalized workflow of the [3+2] cycloaddition reaction.

Key 1,3-Dipoles for Trifluoromethylisoxazole Synthesis

Trifluoroacetonitrile Oxide

The most direct route to 3-trifluoromethylisoxazoles involves the cycloaddition of trifluoroacetonitrile oxide (CF₃CNO) with alkynes. A significant challenge is the instability of CF₃CNO, which readily dimerizes to form a furoxan. Therefore, in situ generation is the preferred method.

3.1.1. Precursors and In Situ Generation of Trifluoroacetonitrile Oxide

Several methods exist for the in situ generation of trifluoroacetonitrile oxide:

-

From Trifluoroacetohydroximoyl Halides: Trifluoroacetohydroximoyl bromide or chloride are common precursors. Dehydrohalogenation with a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), generates the nitrile oxide, which is immediately trapped by the alkyne present in the reaction mixture.

-

From Trifluoroacetamide: Dehydration of trifluoroacetamide using strong dehydrating agents like phosphorus pentoxide (P₂O₅) can produce trifluoroacetonitrile, which can then be oxidized to the nitrile oxide.[6][7] This method is often less convenient for laboratory-scale synthesis due to harsh conditions.

3.1.2. Experimental Protocol: Synthesis of a 3-Trifluoromethylisoxazole via Trifluoroacetohydroximoyl Bromide

This protocol is adapted from Ley et al., Org. Biomol. Chem., 2016, 14 , 5983-5991.[8]

-

Setup: To a solution of the alkyne (1.0 mmol) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (5 mL) under an inert atmosphere (Argon), add trifluoroacetohydroximoyl bromide (1.2 mmol).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add triethylamine (1.5 mmol) dropwise over 10 minutes.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-trifluoromethylisoxazole.

| Dipolarophile | Product | Yield (%) | Reference |

| Phenylacetylene | 5-Phenyl-3-(trifluoromethyl)isoxazole | 77 | [8] |

| Propargyl alcohol | (3-(Trifluoromethyl)isoxazol-5-yl)methanol | 74 | [8] |

| 1-Octyne | 5-Hexyl-3-(trifluoromethyl)isoxazole | 65 | [8] |

Table 1: Representative yields for the synthesis of 3-trifluoromethylisoxazoles using the trifluoroacetohydroximoyl bromide method.

Trifluoromethyl-Substituted Nitrile Imines

Trifluoromethyl-substituted nitrile imines are another class of 1,3-dipoles that can be used in [3+2] cycloaddition reactions, in this case leading to trifluoromethyl-substituted pyrazoles. However, their chemistry is closely related and instructive. These are also typically generated in situ from trifluoroacetohydrazonoyl halides via base-promoted dehydrohalogenation. This method is noted for its mild conditions and good tolerance of various functional groups.[9]

Diagram 2: Workflow for In Situ Generation and Cycloaddition of CF₃-Nitrile Oxide

Caption: Step-by-step workflow for trifluoromethylisoxazole synthesis.

(Trifluoromethyl)diazomethane

For the synthesis of trifluoromethylated isoxazolidines (the saturated analogues of isoxazoles), a three-component [3+2] cycloaddition can be employed using (trifluoromethyl)diazomethane (CF₃CHN₂), a nitrosoarene, and an alkene.[10][11] This approach provides access to N-functionalized isoxazolidines containing a trifluoromethyl group.[10][11]

3.3.1. In Situ Generation of (Trifluoromethyl)diazomethane

CF₃CHN₂ can be generated in situ from the reaction of 2,2,2-trifluoroethylamine hydrochloride with sodium nitrite in a biphasic system.[11] This avoids the isolation of the potentially explosive diazomethane derivative.

3.3.2. Experimental Protocol: Three-Component Synthesis of a Trifluoromethylated Isoxazolidine

This protocol is adapted from Molander and Cavalcanti, Org. Lett. 2013, 15 (12), pp 3166–3169.[10][11]

-

Diazomethane Generation: In a flask, dissolve 2,2,2-trifluoroethylamine hydrochloride (2.0 mmol) and sodium nitrite (2.4 mmol) in a mixture of dichloroethane and water (30:1, 0.2 M). Stir the mixture at 0 °C for 2 hours to generate CF₃CHN₂ in situ.

-

Cycloaddition: To the above mixture, add the nitrosoarene (1.0 mmol) and the alkene (1.1 mmol).

-

Reaction: Heat the reaction mixture to 70 °C and stir for 16 hours.

-

Workup: After cooling to room temperature, add zinc dust (10 mmol) and acetic acid (1 mL) and stir for 10 minutes to quench any unreacted starting materials. Filter the mixture and perform a standard aqueous workup.

-

Purification: Purify the crude product by flash column chromatography.

This method has been shown to be tolerant of a variety of electron-deficient alkenes and different nitrosoarenes.[10][11]

Stereoselectivity Considerations

When the cycloaddition reaction leads to the formation of stereocenters, as in the synthesis of isoxazolidines from alkenes, controlling the stereoselectivity becomes crucial. The reaction of nitrones with alkenes, for instance, can create up to three new contiguous stereocenters.[5] The diastereoselectivity of these reactions is often high and can be influenced by the steric and electronic nature of the substituents on both the 1,3-dipole and the dipolarophile. In some cases, excellent diastereomeric ratios (d.r. > 94:6) have been achieved in the synthesis of trifluoromethylated isoxazolines.

Alternative and Emerging Strategies

While [3+2] cycloadditions are dominant, other methods for synthesizing trifluoromethylisoxazoles are emerging. Recently, a metal-free, versatile strategy was developed for the synthesis of 4-(trifluoromethyl)isoxazoles starting from readily available chalcones.[4] This method uses inexpensive sodium triflinate (CF₃SO₂Na) as the trifluoromethyl source and tert-butyl nitrite (tBuONO) as both an oxidant and the source of the nitrogen and oxygen atoms of the isoxazole ring.[4] Such methods overcome some limitations of classical cycloadditions, such as the need for potentially unstable precursors or expensive catalysts.[4]

Conclusion and Future Outlook

The synthesis of trifluoromethylisoxazoles is a vibrant and evolving field of research, driven by the significant potential of these compounds in drug discovery. The [3+2] cycloaddition reaction, particularly utilizing in situ generated trifluoroacetonitrile oxide, remains the most robust and widely applicable method. Understanding the mechanistic nuances, the methods for generating reactive intermediates, and the factors controlling selectivity are paramount for any scientist working in this area. As the demand for novel fluorinated heterocycles continues to grow, the development of even more efficient, selective, and sustainable synthetic methods, including those that leverage catalyst-free conditions or readily available starting materials, will undoubtedly be a major focus of future research.

References

-

Z. Gholami, et al. (2021). Base-Promoted (3 + 2) Cycloaddition of Trifluoroacetohydrazonoyl Chlorides with Imidates En Route to Trifluoromethyl-1,2,4-Triazoles. ResearchGate. [Link]

-

Y. Wang, et al. (2020). Recent Advances in the Construction of Trifluoromethyl-Containing Spirooxindoles through Cycloaddition Reactions. ResearchGate. [Link]

-

J. B. Larsen, et al. (2018). Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis. National Institutes of Health. [Link]

-

ChemistryViews (2022). Trifluoroacetonitrile Precursor Synthesized. ChemistryViews. [Link]

- CN102746190A (2012). Preparation method of trifluoroacetonitrile.

-

X. Yuan, et al. (2024). Catalyst- and additive-free three-component construction of isoxazolidinyl nucleosides and azoles via 1,3-dipolar cycloaddition. New Journal of Chemistry. [Link]

-

H. Lu, et al. (2015). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. National Institutes of Health. [Link]

-

G. A. Molander & L. N. Cavalcanti (2013). Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes. PubMed. [Link]

-

G. A. Molander & L. N. Cavalcanti (2013). Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. National Institutes of Health. [Link]

-

A. M. Vasin, et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]

-

P. Vitale, et al. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. [Link]

-

H. Zhang, et al. (2019). [3+2] Cycloaddition and Cascade Radical Reactions for the Synthesis of Trifluoromethylated Tetrahydrobenzodiazepin-3-ones. ResearchGate. [Link]

-

J.-S. Poh, et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. Organic & Biomolecular Chemistry. [Link]

-

NPTEL-NOC IITM (2018). Week 3: Lecture 14: Azides in 1,3-Dipolar Cycloaddition and Click Chemistry. YouTube. [Link]

-

Z. Weng, et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. ResearchGate. [Link]

-

Taylor & Francis (2019). Precursors – Knowledge and References. Taylor & Francis. [Link]

-

N. Sripathi, et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]

-

D. P. Curran, et al. (2001). In situ methods of nitrile oxide generation and cycloaddition. ResearchGate. [Link]

-

N. Nishiwaki, et al. (2012). Scheme 5 Synthesis of 5-trifluoromethylisoxazole 5h. ResearchGate. [Link]

-

P. Bravo, et al. (1991). ChemInform Abstract: Synthesis of Trifluoromethyl‐Substituted Isoxazolidines (III) and (IV) and 4,5‐Dihydroisoxazoles (VI) and (VII) by 1,3‐Dipolar Cycloadditions. Sci-Hub. [Link]

-

B. Lin, et al. (2022). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. MDPI. [Link]

-

G. G. D. de Oliveira, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Ex-situ generation of gaseous nitriles in two-chamber glassware for facile haloacetimidate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102746190A - Preparation method of trifluoroacetonitrile - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of trifluoromethylated isoxazolidines: 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones: Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Analytical methods for Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate determination

An Application Guide to the Quantitative Analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Introduction:

This compound is a key heterocyclic compound, often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The isoxazole core is a privileged structure in medicinal chemistry, appearing in a range of bioactive compounds.[1][3][4] The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making this intermediate particularly valuable.

Given its role in synthetic chemistry, the ability to accurately and reliably determine the purity, concentration, and stability of this compound is paramount. This document provides a detailed guide to the primary analytical methodologies for its quantification and characterization, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established analytical principles and validated against international standards to ensure scientific rigor and trustworthiness.

Physicochemical Properties and Analytical Considerations

A foundational understanding of the analyte's properties is critical for method development.

-

Molecular Formula: C₇H₆F₃NO₃

-

Molecular Weight: 225.12 g/mol

-

Structure:

(Image of the chemical structure would be placed here in a full document)

The structure features a UV-active isoxazole ring, making UV-based detection in liquid chromatography a viable and accessible approach. The ester functional group and the overall polarity suggest good solubility in common organic solvents like acetonitrile and methanol, which are ideal for chromatographic analysis.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the routine analysis of this compound due to its high resolution, reproducibility, and suitability for non-volatile polar to semi-polar organic molecules.

Causality in Method Design:

The selection of an RP-HPLC method is based on the analyte's structure. The trifluoromethyl and ester groups impart a degree of lipophilicity, allowing for strong retention and interaction with a non-polar stationary phase like C18. A polar mobile phase (e.g., a mixture of water and acetonitrile) is then used to elute the compound from the column. UV detection is selected because the conjugated isoxazole ring system possesses a chromophore that absorbs UV light, enabling sensitive detection.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the logical flow from sample handling to final data reporting.

Caption: Workflow for HPLC-UV determination of the analyte.

Detailed HPLC-UV Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the performance of the chromatographic system before sample analysis.

1. Instrumentation and Consumables:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC grade Acetonitrile (ACN) and water.

-

0.45 µm syringe filters.

2. Preparation of Solutions:

-

Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas prior to use.

-

Diluent: Use the mobile phase as the diluent.

-

Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Solution (approx. 50 µg/mL): Accurately weigh a quantity of the sample containing approximately 25 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard non-polar phase providing good retention and peak shape for this type of analyte. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Provides optimal elution strength for a reasonable retention time and good resolution from impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Volume | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |

| Detector | UV at 254 nm | The isoxazole ring provides strong absorbance at this common wavelength. |

| Run Time | 10 minutes | Sufficient to elute the main peak and any potential process-related impurities. |

4. System Suitability Test (SST):

-

Before sample analysis, inject the Working Standard Solution five times.

-

The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak areas is ≤ 2.0% and the theoretical plates are ≥ 2000.

5. Analysis Procedure:

-

Inject the diluent (as a blank), followed by the Working Standard Solution, and then the Sample Solution.

-

Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Method Validation According to ICH Q2(R2) Guidelines

To ensure an analytical method is fit for its intended purpose, it must be validated.[5][6] The validation process demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the target analyte.[5][7][8]

Logical Framework for Method Validation

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: HPLC Analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate . Due to the electron-withdrawing trifluoromethyl (-CF₃) group and the hydrolytically sensitive ethyl ester moiety, this molecule presents unique chromatographic challenges, including potential peak tailing and on-column degradation. This guide provides a self-validating method using a C18 stationary phase with specific end-capping to mitigate secondary silanol interactions, ensuring compliance with ICH Q2(R2) validation standards.

Introduction & Molecule Properties[1][2][3][4][5][6][7][8]

The target analyte, this compound, is a critical intermediate in the synthesis of agrochemicals and pharmaceutical pharmacophores.

Chemical Profile[2][3]

-

Molecular Formula: C₇H₆F₃NO₃

-

Key Functional Groups:

-

Isoxazole Ring: Aromatic heterocycle, provides UV chromophore.

-

Trifluoromethyl (-CF₃): Significantly increases lipophilicity (LogP) and induces strong electron-withdrawing effects, altering the pKa of neighboring groups.

-

Ethyl Ester: Susceptible to hydrolysis, yielding the corresponding carboxylic acid impurity.

-

Analytical Challenges

-

Fluorine-Induced Lipophilicity: The -CF₃ group increases retention on alkyl-bonded phases (C18) compared to non-fluorinated analogs.

-

Hydrolysis Risk: In unbuffered or high-pH mobile phases, the ester may hydrolyze to 5-(trifluoromethyl)isoxazole-3-carboxylic acid. This degradation product is more polar and must be chromatographically resolved from the main peak.

-

Detection: The molecule lacks extended conjugation, necessitating low-UV detection (typically <250 nm), where solvent cut-off effects can reduce sensitivity.

Method Development Strategy

The development strategy follows a Quality by Design (QbD) approach, prioritizing resolution (

Column Selection: The "Fluorine Effect"

While standard C18 columns work, the -CF₃ group can exhibit "sticky" hydrophobic interactions.

-

Primary Recommendation: C18 with High Carbon Load & End-capping.

-

Rationale: High carbon load (≥15%) ensures adequate retention. End-capping blocks residual silanols that might interact with the nitrogen in the isoxazole ring, preventing peak tailing.

-

-

Alternative: Pentafluorophenyl (PFP) Phase.

-

Rationale: PFP phases offer orthogonal selectivity via

-

-

Mobile Phase Design

-

Solvent A (Aqueous): 0.1% Phosphoric Acid (

).-

Why Phosphoric? It provides excellent UV transparency at low wavelengths (210-220 nm) compared to Formic Acid or Acetate buffers. It suppresses the ionization of any free acid impurities, keeping them in their neutral form to improve peak shape.

-

-

Solvent B (Organic): Acetonitrile (ACN).

-

Why ACN? Lower UV cutoff than Methanol and lower viscosity, allowing for higher flow rates and sharper peaks.

-

Experimental Protocol

Instrument Configuration

-

System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

-

Detector: UV at 230 nm (Reference: 360 nm/100 nm bw).

-

Note: Acquire spectral data from 200–400 nm for peak purity analysis.

-

-

Column Temperature: 35°C (Controls viscosity and retention reproducibility).

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 5–10 µL.

Reagents & Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Critical Step: Do not dissolve in 100% ACN if the initial gradient is high aqueous; this causes "solvent shock" and peak distortion.

-

-

Standard Preparation: Prepare a 0.5 mg/mL stock solution. Sonicate for 5 minutes. Filter through a 0.22 µm PTFE filter (Nylon filters may bind hydrophobic esters).

Gradient Program

This gradient is designed to elute polar acid impurities early, followed by the main ester, and finally wash highly lipophilic dimers or starting materials.

| Time (min) | % Mobile Phase A (0.1% H₃PO₄) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration |

| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |

| 12.0 | 10 | 90 | Linear Ramp (Main Peak Elution) |

| 15.0 | 10 | 90 | Wash |

| 15.1 | 90 | 10 | Re-equilibration |

| 20.0 | 90 | 10 | End of Run |

Method Validation Workflow (ICH Q2(R2))

The following diagram illustrates the lifecycle of the analytical procedure, ensuring the method is "fit for purpose" as per ICH Q14 and Q2(R2) guidelines.

Figure 1: Analytical Procedure Lifecycle following ICH Q14/Q2(R2) principles. The feedback loop ensures that if Specificity fails (e.g., co-eluting impurities), the method returns to the development phase.

System Suitability & Acceptance Criteria

To ensure the trustworthiness of the data, every sequence must begin with a System Suitability Test (SST).

| Parameter | Acceptance Limit | Rationale |

| Retention Time (RT) | ± 5% RSD | Ensures pump stability and correct mobile phase composition. |

| Tailing Factor ( | Values > 1.5 indicate secondary silanol interactions or column voiding. | |

| Theoretical Plates ( | > 5,000 | Ensures sufficient column efficiency. |

| Resolution ( | > 2.0 | Between the Main Peak and the nearest impurity (likely the hydrolysis product). |

| Peak Purity (DAD) | Purity Angle < Purity Threshold | Confirms no co-eluting impurities are hidden under the main peak. |

Troubleshooting & Degradation Pathways

Hydrolysis Indicator

If a new peak appears at a retention time (RT) of approximately 3.5 – 4.5 minutes (significantly earlier than the ester), it is likely 5-(trifluoromethyl)isoxazole-3-carboxylic acid.

-

Confirmation: Check the UV spectrum. The acid form often shows a slight bathochromic shift (red shift) compared to the ester due to ionization changes in the buffer.

Peak Splitting

-

Cause: Sample solvent is too strong (e.g., 100% ACN injection).

-

Solution: Reduce injection volume to <5 µL or match the sample diluent to the initial mobile phase (90:10 Water:ACN).

References

-

International Council for Harmonisation (ICH). (2023).[2][3][4][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2023).[2][4][5] Analytical Procedure Development Q14. Retrieved from [Link]

- Moldoveanu, S. C., & David, V. (2013). Essentials in Modern HPLC Separations. Elsevier. (General reference for RP-HPLC mechanisms).

-

West, C., et al. (2010).[6] "Fluorinated stationary phases in liquid chromatography." Journal of Chromatography A. (Provides mechanistic insight into fluorine-fluorine interactions).

Sources

- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. fda.gov [fda.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate in Oncology Drug Discovery

Executive Summary

This application note details the synthetic utility and biological relevance of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate (CAS: Variable based on supplier, generic structure cited) as a high-value scaffold in medicinal chemistry. Distinguished by the metabolic stability of the 5-trifluoromethyl (

Chemical Rationale: The Fluorine Advantage

In oncology drug design, the isoxazole ring acts as a bioisostere for amide or ester bonds, constraining the molecule into a planar conformation that favors binding to ATP pockets in kinases.

Why 5-Trifluoromethyl?

The substitution of a methyl group (common in older generation drugs like sulfamethoxazole) with a trifluoromethyl group at the C5 position confers three specific advantages:

-

Metabolic Blockade: The C-F bond is one of the strongest in organic chemistry (

), preventing rapid oxidative metabolism (e.g., by CYP450 enzymes) that typically attacks C5-methyl groups. -

Lipophilicity Modulation: The

group significantly increases -

Electronic Effects: The strong electron-withdrawing nature of the

group lowers the pKa of the isoxazole ring protons (if any) and alters the electron density of the C3-carbonyl, making the ester more reactive toward nucleophilic attack during synthesis but stable in physiological pH.

Synthetic Workflows

The following protocols describe the transformation of the parent ester into bioactive libraries.

Workflow Visualization

The diagram below illustrates the divergent synthesis pathways from the parent ester to two distinct classes of anti-cancer agents: Carboxamides (Kinase/COX inhibitors) and Oxadiazoles (Tubulin inhibitors).

Figure 1: Divergent synthesis of pharmacologically active scaffolds from the ethyl ester precursor.

Protocol A: Library Generation via Amidation

This protocol converts the ester to a library of amides. Direct aminolysis of electron-deficient esters can be sluggish; therefore, a hydrolysis-coupling route is preferred for high yields and purity.

Reagents:

-

Precursor: this compound

-

Lithium Hydroxide (LiOH)

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

-

Solvents: THF, Water, DMF, Dichloromethane (DCM)

Step 1: Saponification

-

Dissolve 1.0 eq of the ethyl ester in a 3:1 mixture of THF:Water (

concentration). -

Add 2.5 eq of LiOH·H₂O.[1]

-

Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ester spot (

). -

Acidify to pH 2–3 with 1N HCl. Extract with EtOAc (

). -

Dry over Na₂SO₄ and concentrate to yield the 5-(trifluoromethyl)isoxazole-3-carboxylic acid . Note: This intermediate is stable and can be stored.

Step 2: Amide Coupling (General Procedure)

-

Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add DIPEA (3.0 eq) and the target amine (e.g., substituted aniline) (1.1 eq ).

-

Cool to 0°C and add HATU (1.2 eq) .

-

Stir at RT for 12–24 hours.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (remove unreacted acid), 1N HCl (remove unreacted amine), and brine.

-

Purification: Recrystallize from EtOH or perform flash chromatography.

Protocol B: Scaffold Morphing to 1,3,4-Oxadiazoles

Oxadiazoles are often used to improve the water solubility and metabolic profile of the parent isoxazole.

-

Hydrazide Formation: Reflux the ethyl ester with Hydrazine hydrate (5.0 eq) in Ethanol for 6 hours. Cool to precipitate the acyl hydrazide. Filter and wash with cold ethanol.

-

Cyclization: React the hydrazide with an aromatic carboxylic acid in the presence of POCl₃ (Phosphorus oxychloride) at reflux for 4–8 hours.

-

Neutralization: Pour onto crushed ice and neutralize with NaHCO₃ to precipitate the 2-aryl-5-(5-(trifluoromethyl)isoxazole-3-yl)-1,3,4-oxadiazole .

Biological Validation & Mechanism

Compounds derived from this precursor have shown specific efficacy against hepatocellular carcinoma (Hep3B) and cervical cancer (HeLa).[2]

Mechanism of Action: The COX-2 / Cancer Axis

Recent studies indicate that isoxazole-3-carboxamides act as dual inhibitors of Cyclooxygenase-2 (COX-2) and specific kinases. COX-2 overexpression in tumors promotes angiogenesis and resistance to apoptosis.

Figure 2: Mechanism of Action. Isoxazole derivatives block the COX-2 pathway, reducing PGE2 levels and triggering apoptosis.

Comparative Potency Data

The following table summarizes the potency of isoxazole-carboxamides derived from this precursor compared to standard chemotherapeutics (Doxorubicin).

| Compound ID | R-Group (Amide) | IC50 (Hep3B) [µM] | IC50 (HeLa) [µM] | COX-2 Selectivity Index |

| Precursor | Ethyl Ester | >100 (Inactive) | >100 | N/A |

| Derivative A | 4-Fluoroaniline | 23.4 | 15.5 | 4.2 |

| Derivative B | 3,4-Dimethoxyaniline | 4.8 | 1.6 | 6.1 |

| Doxorubicin | (Control) | 2.2 | 0.9 | N/A |

Data adapted from Hawash et al. (2024) [1].[3]

Safety & Handling

-

Fluorinated Compounds: While the

group is chemically stable, combustion of these compounds can release hydrogen fluoride (HF). Incineration must be performed in specialized facilities. -

Hydrazine (Protocol B): Hydrazine hydrate is a potent carcinogen and unstable. Use exclusively in a fume hood and quench all glassware with bleach (sodium hypochlorite) before washing.

-

POCl₃: Reacts violently with water. Quench reactions by slow addition to ice, never water to acid.

References

-

Hawash, M., et al. (2024). Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. European Journal of Medicinal Chemistry.

-

Mancini, G., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank.[1]

-

Pokhodylo, N., et al. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids.[4] Biopolymers and Cell.

-

Zhu, Y., et al. (2018). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Journal of Heterocyclic Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: A Protocol for the Recrystallization and Purification of Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate

An Application Guide by a Senior Application Scientist

Abstract

Ethyl 5-(trifluoromethyl)isoxazole-3-carboxylate is a critical heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1][2] The purity of this intermediate is paramount, as impurities can lead to significant complications in subsequent synthetic steps and impact the biological activity and safety profile of the final compounds. This document provides a comprehensive guide to the purification of this compound via recrystallization. We will explore the theoretical basis for solvent selection, present a systematic protocol for solvent screening, and detail a robust, scalable recrystallization procedure.

Guiding Principles: The Science of Solvent Selection

Recrystallization is a powerful purification technique that leverages differences in solubility between a target compound and its impurities.[3] An ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[4] This temperature-dependent solubility differential is the cornerstone of efficient purification.[3]

1.1. Molecular Structure Analysis of the Target Compound

To make an informed choice of solvent, we must first analyze the structure of this compound.

-

Isoxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. This moiety imparts a degree of polarity.

-

Ethyl Ester Group (-COOEt): This functional group is polar and can act as a hydrogen bond acceptor. It suggests solubility in moderately polar and protic solvents.

-

Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. Its presence significantly increases the non-polar character of the molecule and can reduce solubility in highly polar solvents like water.[5][6]

The molecule thus presents a mixed polarity profile. It is not exceptionally polar, nor is it purely non-polar. This duality is the key to selecting an effective solvent system. The principle of "like dissolves like" suggests that solvents of intermediate polarity, or a carefully balanced mixture of polar and non-polar solvents, will be most effective.

1.2. Single-Solvent vs. Two-Solvent Systems

-

Single-Solvent Recrystallization: This is the preferred method for its simplicity. The crude solid is dissolved in a minimal amount of a hot solvent and allowed to cool, whereupon the purified compound crystallizes.[7]

-

Two-Solvent (Mixed-Solvent) Recrystallization: This method is employed when no single solvent meets the ideal criteria. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the careful addition of a miscible "poor" solvent or "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid (saturated).[8] Upon cooling, crystals form. Common pairs include ethanol/water and ethyl acetate/hexane.

Given the mixed polarity of our target compound, both systems are viable and should be explored.

Data-Driven Solvent Screening

A preliminary screening with small amounts of material is essential to identify the optimal solvent or solvent system, minimizing the loss of valuable product.

2.1. Properties of Candidate Solvents

The following table summarizes the properties of common laboratory solvents suitable for screening.

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Notes & Safety |

| Heptane/Hexane | 98 / 69 | 0.1 | 1.9 / 1.9 | Non-polar. Good as an anti-solvent. Flammable. |

| Toluene | 111 | 2.4 | 2.4 | Aromatic, non-polar. Can dissolve less polar impurities. |

| Ethyl Acetate | 77 | 4.4 | 6.0 | Medium polarity. Often a good solvent for esters.[9] Flammable. |

| Acetone | 56 | 5.1 | 20.7 | Polar aprotic. High volatility can be problematic. Flammable. |

| Isopropanol (IPA) | 82 | 3.9 | 18.3 | Polar protic. Less volatile than ethanol. Good single-solvent candidate. |

| Ethanol (EtOH) | 78 | 4.3 | 24.6 | Polar protic. Often used with water as an anti-solvent. |

| Methanol (MeOH) | 65 | 5.1 | 32.6 | Polar protic. Higher solubility power than ethanol. |

| Water | 100 | 10.2 | 80.1 | Highly polar. Excellent as an anti-solvent for this compound. |

2.2. Protocol: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient testing of multiple solvents.

-

Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.

-

Room Temperature Test: To each tube, add a candidate solvent dropwise (e.g., 0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent but may be a "good" solvent for a two-solvent system.

-

Heating Test: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.

-

Cooling Test: Once a saturated solution is formed at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature. If desired, subsequently place it in an ice-water bath.

-

Observation: A suitable single solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good crop of crystals upon cooling.[4]

-

Two-Solvent Test: For solvents that dissolved the compound readily at room temperature (e.g., Ethanol, Ethyl Acetate), add a miscible anti-solvent (e.g., Water, Hexane) dropwise at room temperature until persistent cloudiness is observed. Gently warm the mixture until it becomes clear again, then allow it to cool as described in Step 4.

Recommended Recrystallization Protocol

Based on the structural analysis and literature concerning similar isoxazole esters, an alcohol/water system is a highly effective choice.[1][10] We present a detailed protocol using Isopropanol (IPA) and Water. IPA is often an excellent single-solvent choice, and if the compound is too soluble, water can be added as a perfect anti-solvent.

3.1. Workflow Diagram

Caption: Workflow for the recrystallization of the target compound.

3.2. Step-by-Step Methodology

-

Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add a small amount of isopropanol (IPA) to just cover the solid. Heat the flask on a stirrer hotplate to near the boiling point of IPA (82°C). Add more hot IPA in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing crystal recovery.[7]

-

Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.[9]

-

Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.[7]

-

Complete Crystallization: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

-

Washing: With the vacuum off, add a small amount of ice-cold solvent (a 50:50 mixture of IPA/water is effective) to the crystals in the funnel to wash away any residual soluble impurities. Re-apply the vacuum to pull the wash solvent through. Repeat if necessary. Causality: The wash solvent must be ice-cold to minimize the redissolving of the purified product.

-

Drying: Transfer the crystals from the filter paper to a pre-weighed watch glass. Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Purity Assessment & Troubleshooting

-

Purity Confirmation: The purity of the recrystallized product should be assessed by measuring its melting point. A pure compound will exhibit a sharp melting point range (typically < 2°C). Compare this to the melting point of the crude material, which will be lower and have a broader range.

-

Troubleshooting:

-

Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too rapidly. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.

-

No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Reheat the solution and boil off some of the solvent to increase the concentration. Alternatively, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[7]

-

References

-

University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from UCLA Chemistry and Biochemistry. [Link]

-

Molbank. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. [Link]

-

Molecules. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis. MDPI. [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

-

International Journal of Molecular Sciences. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

-

Organic & Biomolecular Chemistry. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation. Royal Society of Chemistry. [Link]

- Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

RSC Advances. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry. [Link]

-

arXiv. (2022). Process intensification for the production of the ethyl esters of volatile fatty acids using aluminium chloride hexahydrate as a catalyst. Retrieved from arXiv.org. [Link]

- Google Patents. (1984). US4481146A - Process for the preparation of an ethyl ester.

-

Molecules. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents. Semantic Scholar. [Link]

- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from Education in Chemistry. [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from Amrita Virtual Lab. [Link]

-

Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from Wikipedia. [Link]

-

Apollo - University of Cambridge. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Retrieved from University of Cambridge Repository. [Link]

-

ResearchGate. (2015). Crystallization Behavior of Mixtures of Fatty Acid Ethyl Esters with Ethyl Stearate. Retrieved from ResearchGate. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Recrystallization [sites.pitt.edu]

- 4. edu.rsc.org [edu.rsc.org]

- 5. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C–H arylation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00970K [pubs.rsc.org]

- 6. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. [repository.cam.ac.uk]

- 7. Home Page [chem.ualberta.ca]

- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Byproducts in trifluoromethylisoxazole synthesis from cycloaddition

Introduction

Welcome to the technical support guide for the synthesis of trifluoromethylated isoxazoles via [3+2] cycloaddition of trifluoromethylated nitrile oxides with alkynes. The incorporation of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing the isoxazole core. However, the high reactivity of the key trifluoroacetonitrile oxide intermediate can lead to specific and often frustrating side reactions.

This guide is structured as a series of troubleshooting questions and answers to directly address the common challenges encountered during this synthesis. We will delve into the mechanistic origins of these byproducts and provide actionable, field-tested protocols to optimize your reaction outcomes.

Core Reaction Workflow: [3+2] Cycloaddition

The fundamental transformation involves the in situ generation of trifluoroacetonitrile oxide from a stable precursor, typically trifluoroacetaldehyde oxime or a derivative like a trifluoroacetohydroxamoyl halide. This highly reactive 1,3-dipole is then trapped by a dipolarophile (an alkyne) to form the desired 3-trifluoromethylisoxazole ring.

Caption: General workflow for trifluoromethylisoxazole synthesis.

FAQ & Troubleshooting Guides

Problem 1: My reaction yield is very low, and the main isolated product is a stable, high-molecular-weight compound. TLC analysis shows a major nonpolar spot.

Question: I am attempting to synthesize a 3-trifluoromethyl-5-arylisoxazole. After workup, I recover very little of my desired product. The major component appears to be a dimer of my nitrile oxide intermediate. What is happening and how can I prevent it?

Answer: You are likely observing the formation of a furoxan (1,2,5-oxadiazole-2-oxide), the common and favored byproduct from the dimerization of nitrile oxides.

Expertise & Causality: Trifluoroacetonitrile oxide is a highly reactive and unstable intermediate. In the absence of a sufficiently reactive dipolarophile (the alkyne), or if its concentration becomes too high, it will rapidly react with itself.[2] This dimerization is a competing [3+2] cycloaddition reaction where one molecule of nitrile oxide acts as the 1,3-dipole and the other acts as the dipolarophile (via its C≡N bond). The resulting furoxan is often a stable, crystalline solid that is easily isolated, leading to the misconception that it is the main "product" when it is, in fact, the most persistent byproduct.[3][4]

Controlling the instantaneous concentration of the nitrile oxide is therefore the single most critical factor for success.[5]

Caption: Competing reaction pathways for the nitrile oxide intermediate.

Troubleshooting Protocol: Minimizing Furoxan Formation

The core principle is to generate the nitrile oxide slowly in the presence of the alkyne, ensuring it reacts with the alkyne before it can find another nitrile oxide molecule.

| Parameter | Ineffective Method (Promotes Dimerization) | Recommended Method (Favors Isoxazole) | Rationale |

| Base Addition | Stoichiometric, rapid addition of a soluble base (e.g., triethylamine, Et₃N). | Slow, dropwise addition of a soluble base via syringe pump OR use of a heterogeneous/insoluble base (e.g., K₂CO₃, Na₂CO₃). | Rapid deprotonation creates a high local concentration of the nitrile oxide.[6] Slow generation or use of an insoluble base maintains a low, steady-state concentration.[6] |

| Reagent Stoichiometry | Using an excess of the nitrile oxide precursor. | Use the nitrile oxide precursor as the limiting reagent or in slight excess (1.1-1.2 equiv.) relative to the alkyne. | Ensures the alkyne is always present in sufficient concentration to trap the generated nitrile oxide. |

| Temperature | High reaction temperatures. | Room temperature or below (0 °C). | Dimerization has a higher activation energy for some systems; lower temperatures can favor the desired cycloaddition. |

| Solvent | Highly polar solvents can sometimes accelerate dimerization. | Nonpolar or moderately polar aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1,2-Dichloroethane (DCE)). | Solvent choice can affect dipole stability and reaction rates. DCE has been shown to be effective.[6] |

Step-by-Step Experimental Protocol (Slow Addition Method):

-

To a stirred solution of the alkyne (1.0 equiv) and the trifluoroacetohydroxamoyl halide precursor (1.1 equiv) in anhydrous DCM (0.1 M) at 0 °C, add a solution of triethylamine (1.2 equiv) in anhydrous DCM dropwise over 2-4 hours using a syringe pump.

-

Allow the reaction to stir at room temperature and monitor by TLC or LC-MS until the alkyne is consumed.

-

Upon completion, quench the reaction with water, extract the organic layer, dry with Na₂SO₄, concentrate, and purify by flash column chromatography.

Problem 2: My NMR spectrum is complex, showing two distinct CF₃ signals and two sets of aromatic peaks. It looks like I have a mixture of products.

Question: The reaction worked, but I've isolated a mixture of two isomeric isoxazoles. How can I control the regioselectivity of the cycloaddition?

Answer: You are observing the formation of regioisomers, a common outcome in 1,3-dipolar cycloadditions with unsymmetrical alkynes. The regioselectivity is governed by a subtle interplay of steric and electronic factors.

Expertise & Causality: When an unsymmetrical alkyne (R¹ ≠ R²) reacts with trifluoroacetonitrile oxide, two regioisomers can form: the 3-CF₃, 5-R¹-isoxazole and the 3-CF₃, 4-R¹-isoxazole. The preferred isomer is determined by the alignment of the frontier molecular orbitals (FMOs) of the dipole and dipolarophile.[7] Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[7]

-